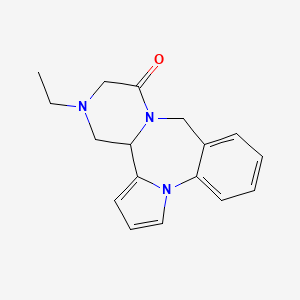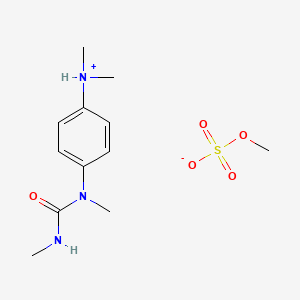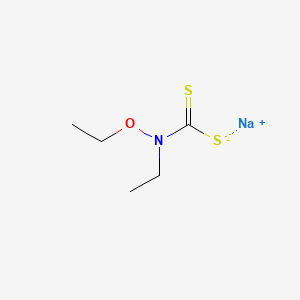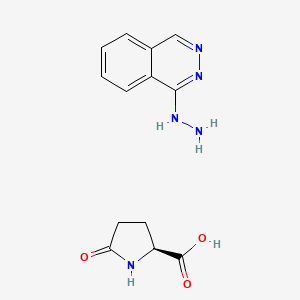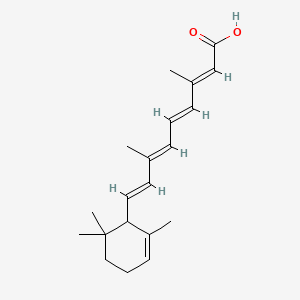
alpha-Retinoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Retinoic acid, also known as all-trans-retinoic acid, is a metabolite of vitamin A. It plays a crucial role in various biological processes, including cell growth, differentiation, and embryonic development. This compound is widely used in dermatology for treating acne and other skin conditions, as well as in oncology for treating certain types of leukemia .
Vorbereitungsmethoden
Alpha-Retinoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of retinol (vitamin A) to retinal, followed by further oxidation to this compound. This process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods often involve the use of bioerodible polymeric nanoparticles as carriers for this compound, enhancing its stability and bioavailability .
Analyse Chemischer Reaktionen
Alpha-Retinoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as 13-cis-retinoic acid.
Reduction: It can be reduced to retinol or other related compounds.
Substitution: This compound can undergo substitution reactions, particularly at the carboxyl group, to form esters or amides
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-Retinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: It is used in the treatment of acute promyelocytic leukemia and various skin conditions, including acne and psoriasis
Industry: This compound is used in the cosmetic industry for its anti-aging properties and in the pharmaceutical industry for drug formulation
Wirkmechanismus
Alpha-Retinoic acid exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs), regulating the transcription of target genes. This process influences various cellular functions, including cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Alpha-Retinoic acid is often compared with other retinoids, such as:
Retinol: The alcohol form of vitamin A, which is less potent and requires conversion to this compound to exert its effects.
Retinal: The aldehyde form of vitamin A, which is an intermediate in the synthesis of this compound.
13-cis-Retinoic acid: An isomer of this compound used in the treatment of severe acne.
This compound is unique due to its high potency and specific binding to RARs, making it more effective in regulating gene expression and cellular functions .
Eigenschaften
CAS-Nummer |
52978-64-0 |
|---|---|
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ |
InChI-Schlüssel |
ILLYYNHLCANIBL-YCNIQYBTSA-N |
Isomerische SMILES |
CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C |
Kanonische SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


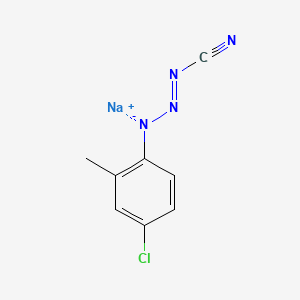

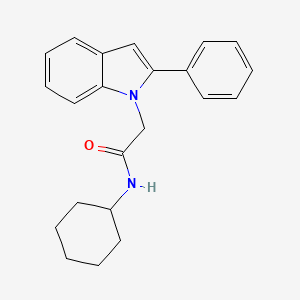
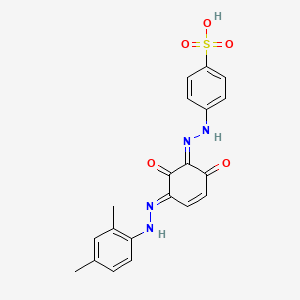
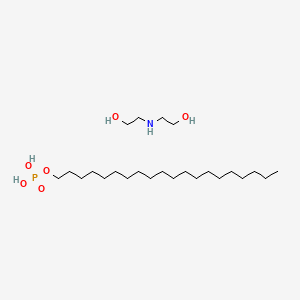


![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
